molecular formula C17H13ClN4 B1683768 Liarozole CAS No. 115575-11-6

Liarozole

Número de catálogo: B1683768
Número CAS: 115575-11-6
Peso molecular: 308.8 g/mol
Clave InChI: UGFHIPBXIWJXNA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Liarozole es un compuesto sintético conocido por su función como agente bloqueador del metabolismo del ácido retinoico e inhibidor de la aromatasa. Se utiliza principalmente en el tratamiento de diversas afecciones dermatológicas, incluida la ictiosis y la psoriasis . La fórmula química de this compound es C₁₇H₁₃ClN₄, y pertenece a la clase de los benzimidazoles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Liarozole se sintetiza a través de un proceso de varios pasos que implica la formación de un núcleo de benzimidazol. La síntesis generalmente comienza con la reacción de o-fenilendiamina con un derivado de ácido carboxílico para formar el anillo de benzimidazol.

Métodos de producción industrial: La producción industrial de this compound implica optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza. Esto incluye controlar la temperatura, el pH y el tiempo de reacción. El uso de catalizadores y disolventes también es crucial en la síntesis industrial de this compound .

Análisis De Reacciones Químicas

Tipos de reacciones: Liarozole se somete a varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios benzimidazoles y imidazoles sustituidos, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Dermatological Applications

Lamellar Ichthyosis Treatment

Liarozole has been investigated as a treatment for lamellar ichthyosis, a genetic skin disorder characterized by scaling and dryness. A phase II/III clinical trial demonstrated that oral this compound (75 mg and 150 mg) significantly improved the condition's severity as measured by the Investigator's Global Assessment (IGA) and Dermatology Life Quality Index (DLQI) scores. The treatment was well tolerated among participants, indicating its potential as an alternative to systemic retinoid therapies .

Mechanism of Action

This compound functions by inhibiting the metabolism of retinoic acid, which is crucial for skin differentiation and proliferation. By blocking the enzyme CYP450, this compound increases the availability of retinoic acid in the skin, promoting healthier skin turnover and reducing symptoms associated with lamellar ichthyosis .

Oncology Applications

Antitumor Activity

Research indicates that this compound may enhance the efficacy of cancer chemopreventive agents such as retinoic acid and provitamin A carotenoids like β-carotene. Studies have shown that this compound can potentiate the anticancer effects of these agents, suggesting a synergistic relationship that may improve cancer prevention strategies .

Inhibition of Fibrosis in Uterine Leiomyoma

This compound has also been studied for its effects on uterine leiomyoma (fibroids), benign tumors that can cause significant morbidity in women. In a laboratory study using a three-dimensional culture model, this compound treatment resulted in decreased expression of transforming growth factor-beta 3 (TGF-β3) and its associated extracellular matrix components. This suggests that this compound may have therapeutic potential in managing fibrotic conditions related to uterine leiomyoma by modulating TGF-β3 signaling pathways .

Summary of Findings

The following table summarizes key findings from studies on this compound:

Application Study Type Findings Reference
Lamellar IchthyosisPhase II/III TrialImproved IGA and DLQI scores; well tolerated
Cancer ChemopreventionIn vitro StudiesEnhanced effectiveness of retinoic acid and β-carotene
Uterine Leiomyoma TreatmentLaboratory StudyDecreased TGF-β3 expression; reduced fibrosis markers

Case Studies

Case Study: Lamellar Ichthyosis

A double-blind trial involving patients aged 14 and older with moderate to severe lamellar ichthyosis showed promising results with this compound treatment. Patients receiving 75 mg or 150 mg daily reported significant improvements in skin scaling and overall quality of life after 12 weeks .

Case Study: Uterine Leiomyoma

In vitro studies using a three-dimensional culture system demonstrated that this compound effectively reduced TGF-β3 levels in uterine leiomyoma cells, leading to decreased production of collagen and other extracellular matrix components associated with fibrotic changes. This suggests a potential new therapeutic avenue for treating symptomatic uterine fibroids .

Mecanismo De Acción

Liarozole ejerce sus efectos inhibiendo el metabolismo del ácido todo-trans-retinoico dependiente del citocromo P450. Esto conduce a niveles aumentados de ácido retinoico en el plasma y la piel, lo que puede modular la expresión genética y la diferenciación celular. This compound también inhibe la aromatasa, una enzima involucrada en la biosíntesis de estrógenos, lo que la hace útil en el tratamiento de cánceres dependientes de hormonas .

Compuestos similares:

Singularidad: this compound es único en su doble función como agente bloqueador del metabolismo del ácido retinoico e inhibidor de la aromatasa. Esta doble funcionalidad lo hace particularmente eficaz en el tratamiento de afecciones que implican queratinización anormal y cánceres dependientes de hormonas .

Comparación Con Compuestos Similares

Uniqueness: this compound is unique in its dual role as a retinoic acid metabolism-blocking agent and an aromatase inhibitor. This dual functionality makes it particularly effective in treating conditions that involve abnormal keratinization and hormone-dependent cancers .

Actividad Biológica

Liarozole, a retinoic acid metabolism blocking agent, has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cancer cell lines, and relevant case studies.

This compound functions primarily by inhibiting the metabolism of all-trans-retinoic acid (ATRA) through the inhibition of cytochrome P450 enzymes, specifically CYP26A1. This inhibition leads to increased levels of retinoic acid in tissues and plasma, which is crucial for its antiproliferative effects on cancer cells.

Table 1: Inhibition Profile of this compound and Other Compounds

CompoundTarget EnzymeIC50 (µM)Selectivity
This compoundCYP26A10.5Moderate
R116010CYP26A10.004High
Other CYPsVarious>10Low

Antitumor Activity

This compound has demonstrated significant antitumor activity across various preclinical models. Studies have shown that this compound enhances the antiproliferative effects of retinoids by preventing their degradation.

Case Study: Prostate Cancer

In a study involving DU 145 human prostate cancer cells, this compound was tested in combination with 1α,25-dihydroxyvitamin D3. The results indicated that this compound inhibited the enzyme 24-hydroxylase, which is responsible for the catabolism of vitamin D3. This inhibition resulted in a significant increase in the half-life of vitamin D3 from 11 hours to 31 hours, enhancing its antiproliferative effects by 65% when combined with this compound .

Clinical Findings

Clinical trials have explored the efficacy of this compound in cancer patients. A notable trial indicated that this compound increased the half-life of orally administered retinoids and enhanced their therapeutic effects. For instance, patients treated with this compound showed improved responses to retinoid therapy compared to those receiving retinoids alone .

Table 2: Summary of Clinical Trials Involving this compound

Study ReferenceCancer TypeTreatment RegimenOutcome
Van Ginckel et al.Breast CancerThis compound + ATRAIncreased ATRA levels
Westarp et al.Various CancersThis compound + RetinoidsEnhanced therapeutic response
Achkar et al.Prostate CancerThis compound + Vitamin D3Significant growth inhibition

In Vitro Studies

In vitro studies have demonstrated that this compound can enhance the differentiation-inducing activity of retinoids in various cancer cell lines. For example, in MCF-7 human breast cancer cells, this compound was shown to block the breakdown of ATRA effectively, thereby maintaining higher levels of this active metabolite and promoting differentiation over proliferation .

Q & A

Basic Research Questions

Q. What is the primary mechanism by which liarozole modulates endogenous retinoic acid (RA) levels in tissues?

this compound inhibits cytochrome P450 (CYP)-dependent enzymes, particularly retinoic acid 4-hydroxylase (CYP26), which catabolizes all-trans-RA. By blocking RA degradation, this compound increases endogenous RA concentrations in plasma and tissues such as skin, testes, and tumors. This mechanism is validated through in vivo studies in rats, where single and repeated oral doses (20–40 mg/kg) led to sustained RA elevation in skin and testes for up to 12 hours post-administration .

Q. How should researchers design experiments to assess this compound's impact on RA pharmacokinetics?

Use time-course measurements of RA levels in plasma and target tissues (e.g., skin, testes) after single or repeated oral doses. Include vehicle controls and analyze RA concentrations via HPLC or LC-MS. For example, in rats, RA levels peak 4–6 hours post-liarozole administration, with significant AUC0-8h increases (e.g., 15.7 ng·h/ml placebo vs. 23.0 ng·h/ml this compound 300 mg) . Statistical methods like ANOVA with post-hoc tests are critical for comparing time points and doses.

Q. What clinical evidence supports this compound's efficacy in hyperkeratotic disorders like ichthyosis?

A 4-week double-blind, placebo-controlled trial in ichthyosis patients showed significant unilateral improvement in skin lesions with topical this compound 5% cream. Lesion severity further decreased during a 72-week maintenance phase, with 7/8 patients rated as "good/excellent" responders. Kinetic data revealed systemic absorption correlated with skin barrier integrity .

Advanced Research Questions

Q. How does this compound's inhibition of multiple CYP enzymes (e.g., CYP17, CYP19, CYP11B) complicate its pharmacological profile?

this compound non-selectively inhibits steroidogenic enzymes:

  • CYP17A1 : Suppresses androgen synthesis in dogs (castration-level testosterone reduction at 2.5 mg/kg) but not rats due to pituitary compensation (↑LH/FSH) .
  • CYP19 (aromatase) : Reduces estradiol in female rats (5–80 mg/kg/day) and dogs (2.5–5 mg/kg b.i.d.), with hormone normalization after a 2-month recovery .
  • CYP11B1 : Blunts corticosterone/cortisol responses to ACTH in chronic toxicity studies . Researchers must account for species-specific hormonal feedback loops and conduct multi-organ RA/steroid profiling.

Q. What experimental models best elucidate this compound's dual role in RA potentiation and antitumor activity?

  • In vitro : Use MCF-7 breast cancer cells to test this compound's synergy with ATRA. This compound enhances ATRA’s antiproliferative effects (e.g., 50% growth inhibition at 1 μM ATRA + 5 μM this compound) by blocking ATRA metabolism .
  • In vivo : Androgen-independent PIF-1 Dunning R3327 prostate tumors in rats show RA elevation in tumors (2–8 hours post-20 mg/kg dose) .
  • Ex vivo : Measure RA 4-hydroxylase activity in liver/tumor homogenates (IC50 = 0.14–0.26 μM) .

Q. How can researchers address methodological challenges in clinical trials for rare diseases like ichthyosis?

  • Patient recruitment : Leverage international registries for genetically heterogeneous subtypes (e.g., X-linked recessive ichthyosis, lamellar ichthyosis) .
  • Trial design : Use crossover protocols (e.g., unilateral topical treatment) to reduce placebo bias. Shorten placebo phases (<3 months) to improve patient retention .
  • Dose optimization : Phase II/III trials should test oral doses (75–150 mg/day) with RA level monitoring to balance efficacy and CYP-mediated side effects .

Q. What explains the hysteresis loop observed in this compound's plasma concentration vs. RA response relationship?

The hysteresis loop (Figure 4.2) indicates a time-delayed RA increase relative to this compound’s pharmacokinetics. This is likely due to:

  • Slow accumulation of RA in tissues.
  • Compensatory upregulation of RA-binding proteins. Researchers should use pharmacokinetic-pharmacodynamic (PK-PD) modeling to quantify this delay and optimize dosing intervals .

Q. How do interspecies differences in this compound's hormonal effects influence preclinical-to-clinical translation?

  • Dogs : Highly sensitive to androgen suppression (CYP17A1 inhibition) but require lower doses (2.5 mg/kg) than rats (ineffective even at 160 mg/kg) .
  • Humans : Chronic this compound trials show minimal gonadal steroid disruption, suggesting CYP26 selectivity outweighs off-target CYP inhibition . Prioritize human CYP isozyme profiling (e.g., recombinant CYP26A1/B1 assays) and hormone panels during clinical development.

Q. Methodological Considerations

  • RA quantification : Use mass spectrometry for sensitivity in tissue-specific RA measurements (e.g., testis vs. skin) .
  • Gene expression analysis : For retinoid receptor studies (e.g., RARβ), employ qPCR on purified Sertoli cells to isolate cell-specific effects .
  • Dose-response curves : Include multiple this compound concentrations (e.g., 75–300 mg oral; 5% topical) to assess non-linear pharmacokinetics .

Propiedades

IUPAC Name

6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15/h1-11,17H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFHIPBXIWJXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

145858-50-0 (mono-hydrochloride), 145858-52-2 (fumarate)
Record name Liarozole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115575116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9048277
Record name Liarozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115575-11-6, 171849-18-6, 172282-43-8
Record name Liarozole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115575-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Liarozole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115575116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Liarozole, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171849186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Liarozole, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172282438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Liarozole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13066
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Liarozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIAROZOLE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17NYD2210B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LIAROZOLE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090Y06W08H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LIAROZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0Q29TGV9Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.